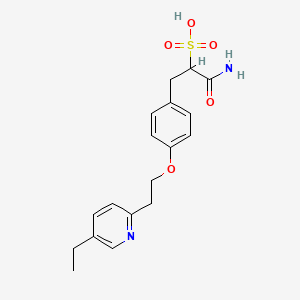
N-Ethyl-2-hydroxy-N-(2-hydroxyethyl)-N-methylethanaminium Bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-2-hydroxy-N-(2-hydroxyethyl)-N-methylethanaminium Bromide is a quaternary ammonium compound. It is known for its surfactant properties and is used in various industrial and scientific applications. This compound is characterized by its ability to form micelles and its effectiveness in reducing surface tension in aqueous solutions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Ethyl-2-hydroxy-N-(2-hydroxyethyl)-N-methylethanaminium Bromide can be synthesized through the quaternization of triethanolamine with ethyl bromide. The reaction typically involves the following steps:
Reactants: Triethanolamine and ethyl bromide.
Solvent: The reaction is often carried out in an organic solvent such as ethanol.
Conditions: The mixture is heated under reflux conditions to facilitate the reaction.
Product Isolation: The product is then isolated by precipitation or extraction methods.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through distillation or crystallization processes to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-2-hydroxy-N-(2-hydroxyethyl)-N-methylethanaminium Bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromide ion.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in aqueous or alcoholic solutions.
Oxidation and Reduction: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can produce alcohols, while reactions with amines can yield substituted ammonium compounds.
Applications De Recherche Scientifique
N-Ethyl-2-hydroxy-N-(2-hydroxyethyl)-N-methylethanaminium Bromide has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes, including emulsification and solubilization.
Biology: The compound is employed in cell culture and molecular biology for its ability to disrupt cell membranes and facilitate the extraction of cellular components.
Medicine: It is used in pharmaceutical formulations as an excipient to enhance the solubility and stability of active ingredients.
Industry: The compound is utilized in the production of detergents, fabric softeners, and personal care products due to its surfactant properties.
Mécanisme D'action
The mechanism of action of N-Ethyl-2-hydroxy-N-(2-hydroxyethyl)-N-methylethanaminium Bromide involves its interaction with lipid membranes. The compound inserts itself into the lipid bilayer, disrupting the membrane structure and increasing permeability. This action is facilitated by the hydrophilic and hydrophobic regions of the molecule, which allow it to interact with both water and lipid components.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Ethyl-2-hydroxy-N,N-dimethylethanaminium Chloride
- N-Ethyl-2-hydroxy-N,N-dimethylethanaminium Iodide
- N,N,N′,N′-Tetrakis(2-hydroxyethyl)ethylenediamine
Uniqueness
N-Ethyl-2-hydroxy-N-(2-hydroxyethyl)-N-methylethanaminium Bromide is unique due to its specific structure, which provides a balance of hydrophilic and hydrophobic properties. This balance makes it particularly effective as a surfactant in various applications. Additionally, its bromide ion enhances its reactivity in substitution reactions compared to similar compounds with different counterions.
Propriétés
IUPAC Name |
ethyl-bis(2-hydroxyethyl)-methylazanium;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18NO2.BrH/c1-3-8(2,4-6-9)5-7-10;/h9-10H,3-7H2,1-2H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDZIEUIVWYSCQ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(CCO)CCO.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747761 |
Source


|
| Record name | N-Ethyl-2-hydroxy-N-(2-hydroxyethyl)-N-methylethan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70711-61-4 |
Source


|
| Record name | N-Ethyl-2-hydroxy-N-(2-hydroxyethyl)-N-methylethan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Isoxazolo[3,2-c][1,4]oxazine-3-carboxaldehyde, hexahydro-, trans- (9CI)](/img/new.no-structure.jpg)


![[(1S,3S,7S,9R)-8-hydroxy-8-(4-methoxyoxan-4-yl)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] benzoate](/img/structure/B586163.png)

![(2S)-2-[[(3R,8R,11S,20S)-3-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-11-(2-amino-2-oxoethyl)-2,10,13,16,19-pentaoxo-5,6-dithia-1,9,12,15,18-pentazabicyclo[18.3.0]tricosane-8-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B586166.png)
![1-[2-[4-(diethylamino)butylamino]-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]urea](/img/structure/B586174.png)

